2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as furan, indole, and thiazolopyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic synthesis. The process may start with the preparation of the furan-2-ylcarbonyl intermediate, followed by the formation of the indole and thiazolopyrimidine moieties. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents like acids, bases, or transition metals.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of intermediates, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Explored for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar compounds include those with variations in the furan, indole, or thiazolopyrimidine moieties.
Unique Features: The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable target for research and development.
Properties
Molecular Formula |
C33H29N3O8S |
---|---|
Molecular Weight |
627.7 g/mol |
IUPAC Name |
2-methoxyethyl (2Z)-5-[4-(furan-2-carbonyloxy)phenyl]-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C33H29N3O8S/c1-4-15-35-23-9-6-5-8-22(23)26(29(35)37)28-30(38)36-27(25(19(2)34-33(36)45-28)32(40)43-18-17-41-3)20-11-13-21(14-12-20)44-31(39)24-10-7-16-42-24/h5-14,16,27H,4,15,17-18H2,1-3H3/b28-26- |
InChI Key |
NOQRHJRECBOIJJ-SGEDCAFJSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCCOC)C5=CC=C(C=C5)OC(=O)C6=CC=CO6)/C1=O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCCOC)C5=CC=C(C=C5)OC(=O)C6=CC=CO6)C1=O |
Origin of Product |
United States |
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